The synthesis of 2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine typically involves several key steps:
This multi-step synthesis highlights the complexity involved in creating such compounds, which often necessitates careful control of reaction conditions to achieve high yields and desired purity levels.
The molecular structure of 2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine can be analyzed through various techniques:
InChI=1S/C13H12FN5S/c14-10-4-5-12(20-10)21(18-19-10)11(15)6-7-16(17)8-9(11)13/h4-5,7-9H,6H2
.
Crystallographic studies may provide further insights into bond lengths and angles within the molecule, which are essential for understanding its reactivity and interaction with biological targets.
Chemical reactions involving 2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine can include:
Each reaction type can be optimized based on factors such as solvent choice, temperature, and time to maximize yields and selectivity for desired products.
The mechanism of action for 2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine likely involves interaction with specific biological targets:
The physical and chemical properties of 2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine include:
The scientific applications of 2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine span various fields:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5